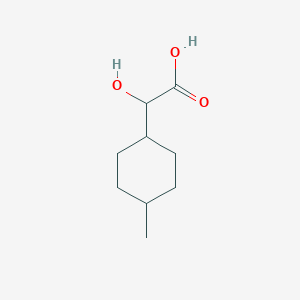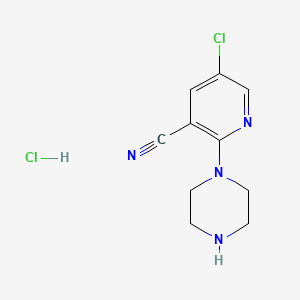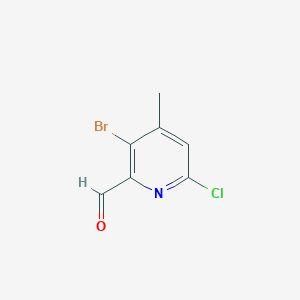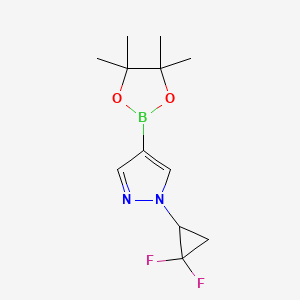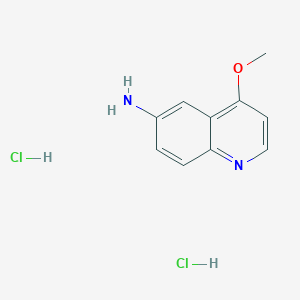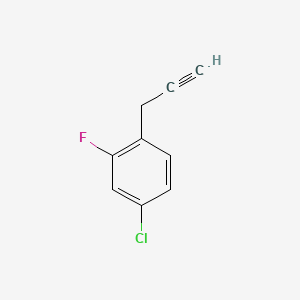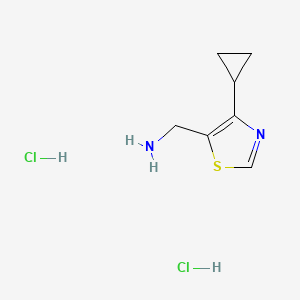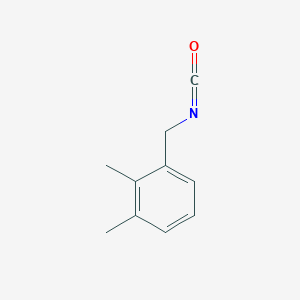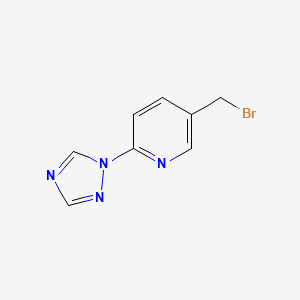
4-(2,4-Difluorophenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenyl)butan-2-ol is an organic compound characterized by its molecular formula C₁₂H₁₄F₂O This compound features a butan-2-ol backbone with a 2,4-difluorophenyl group attached to the fourth carbon atom
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 2,4-difluorobenzene with ethyl magnesium bromide to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Friedel-Crafts Alkylation: Another method includes the alkylation of 2,4-difluorobenzene with butan-2-one in the presence of a strong Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves large-scale versions of these synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 4-(2,4-difluorophenyl)butan-2-one, using oxidizing agents like chromyl chloride or pyridinium chlorochromate.
Reduction: The compound can be reduced to form 4-(2,4-difluorophenyl)butane-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, pyridinium chlorochromate, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 4-(2,4-difluorophenyl)butan-2-one.
Reduction: 4-(2,4-difluorophenyl)butane-2-ol.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
4-(2,4-Difluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(2,4-Difluorophenyl)butan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
4-(3,4-Difluorophenyl)butan-2-ol
4-(2,6-Difluorophenyl)butan-2-ol
4-(2,4,6-Trifluorophenyl)butan-2-ol
Uniqueness: 4-(2,4-Difluorophenyl)butan-2-ol is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This positioning can lead to different interactions with biological targets compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H12F2O |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
4-(2,4-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3 |
Clé InChI |
XGPCNCAUUPFBKO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=C(C=C(C=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
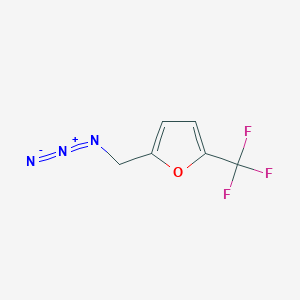
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)

